molecular formula C20H23N3O2S B5019188 N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine

N,N-dimethyl-2-{3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine

Cat. No. B5019188
M. Wt: 369.5 g/mol
InChI Key: DNBAZIUFNVFLIN-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-2-{3-[4’-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a biphenyl group, which consists of two connected phenyl rings . The presence of a methylsulfonyl group indicates that the compound might have some interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrazole ring, the biphenyl group, and the methylsulfonyl group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, given its complexity . Its solubility would depend on the polarity of the solvent .

Future Directions

The future research directions for this compound could include studying its potential uses, such as in medicine or materials science. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

N,N-dimethyl-2-[3-[3-(4-methylsulfonylphenyl)phenyl]pyrazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-22(2)13-14-23-12-11-20(21-23)18-6-4-5-17(15-18)16-7-9-19(10-8-16)26(3,24)25/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBAZIUFNVFLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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